4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol, more commonly known as PKI166, is a pyrrolo-pyrimidine derivative. [] It acts as a selective inhibitor of the tyrosine kinase activity of two epidermal growth factor receptors (HER1/HER2) and has been extensively studied in preclinical cancer research. [] PKI166 is not currently approved for clinical use in humans.
PKI-166 belongs to a class of compounds known as pyrrolo[2,3-d]pyrimidines, which are characterized by their bicyclic nitrogen-containing structures. This class has been explored extensively for their pharmacological properties, particularly in oncology . The compound was developed through a series of structure-activity relationship studies that identified its efficacy and specificity towards the epidermal growth factor receptor .
The synthesis of PKI-166 involves several key steps that are designed to construct its complex molecular architecture. A notable method includes the use of chiral pool starting materials, which allows for the selective synthesis of one enantiomer of the compound. The retrosynthetic analysis reveals that PKI-166 can be broken down into simpler precursors, including a bicyclic nitrogen heterocycle and an aryl group
The molecular structure of PKI-166 features a bicyclic framework that consists of a pyrrolo[2,3-d]pyrimidine core with various substituents that enhance its biological activity.
The compound's stereochemistry is crucial for its binding affinity and efficacy as an inhibitor .
PKI-166 undergoes several important chemical reactions that contribute to its activity as a tyrosine kinase inhibitor:
The mechanism of action of PKI-166 centers on its ability to inhibit the epidermal growth factor receptor tyrosine kinase activity. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and activation of downstream signaling pathways involved in cell division and survival.
PKI-166 exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and delivery in therapeutic contexts .
PKI-166 has several scientific applications primarily focused on oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2